4-(3-Methylphenoxy)benzaldehyde
Overview
Description
4-(3-Methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O2 It consists of a benzaldehyde moiety substituted with a 3-methylphenoxy group
Mechanism of Action
Target of Action
It’s structurally similar to benzaldehyde , which is known to bind chemically to cellular macromolecules, particularly free amino groups .
Mode of Action
Benzaldehyde, a structurally similar compound, is known to disrupt cellular antioxidation systems
Biochemical Pathways
Benzaldehyde, a structurally similar compound, is known to disrupt the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .
Pharmacokinetics
Benzaldehyde is known to be well absorbed via the gastrointestinal tract, skin, and lungs, and is rapidly distributed and excreted
Result of Action
Benzaldehyde, a structurally similar compound, is known to cause irritation of the skin, eyes, and mucous membranes of the respiratory passages
Biochemical Analysis
Biochemical Properties
4-(3-Methylphenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular redox homeostasis, making this compound a potential chemosensitizing agent in antifungal treatments . Additionally, it may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by disrupting cellular antioxidation systems, leading to oxidative stress . It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, this compound has been shown to enhance the efficacy of conventional antifungal agents by destabilizing cellular redox homeostasis . This disruption can lead to increased sensitivity of fungal pathogens to antifungal treatments.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the disruption of cellular antioxidation systems by interacting with enzymes such as superoxide dismutases and glutathione reductase . This interaction leads to oxidative stress and destabilization of cellular redox homeostasis. Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism . These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its efficacy and cellular effects . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing the efficacy of antifungal treatments . At higher doses, it may lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety considerations.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox homeostasis. This compound interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism and energy production, highlighting the importance of this compound in metabolic research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cellular membranes through passive diffusion or facilitated by specific transporters . Once inside the cell, this compound can accumulate in specific compartments, affecting its localization and activity . Understanding the transport and distribution mechanisms of this compound is essential for its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for understanding its biochemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-Methylphenoxy)benzaldehyde can be synthesized through several methods. One common approach involves the Ullmann coupling reaction, where 3-bromobenzaldehyde reacts with p-cresol in the presence of pyridine, potassium carbonate, and copper(II) oxide in quinoline at 170°C under an inert atmosphere . This method yields the desired product with a good yield.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: 4-(3-Methylphenoxy)benzoic acid.
Reduction: 4-(3-Methylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Methylphenoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
4-(4-Methoxyphenoxy)benzaldehyde: Similar in structure but with a methoxy group instead of a methyl group.
4-(4-Methylphenoxy)benzaldehyde: Similar in structure but with the methyl group in a different position.
4-(3-Methoxyphenoxy)benzaldehyde: Similar in structure but with a methoxy group instead of a methyl group.
Uniqueness: 4-(3-Methylphenoxy)benzaldehyde is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional difference can lead to variations in the biological activity and chemical properties of the compounds derived from it.
Properties
IUPAC Name |
4-(3-methylphenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAFCKIIJSXEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406271 | |
Record name | 4-(3-methylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61343-84-8 | |
Record name | 4-(3-Methylphenoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61343-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-methylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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